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Introduction

The landscape of wound care is continually evolving, with novel therapeutic agents emerging to
address the complex challenges of tissue repair, particularly in chronic wounds such as
diabetic foot ulcers (DFUs). One such agent that has undergone clinical investigation is
aclerastide (DSC127), a synthetic peptide analog of Angiotensin (1-7). This guide provides a
comprehensive comparison of the efficacy of aclerastide against the current standard of care
in wound treatment, supported by experimental data from preclinical and clinical studies.

Mechanism of Action: Aclerastide

Aclerastide is an agonist of the Mas receptor, a key component of the protective arm of the
Renin-Angiotensin System (RAS).[1][2][3][4] Activation of the Mas receptor by its natural ligand,
Angiotensin (1-7), is known to elicit vasodilatory, anti-inflammatory, and anti-fibrotic effects.[1]
[4] The proposed mechanism of action for aclerastide in wound healing involves the induction
of progenitor cell proliferation, acceleration of vascularization, and enhancement of collagen
deposition and re-epithelialization.[5][6]

However, subsequent preclinical research has suggested a more complex and potentially
detrimental role for aclerastide in the wound microenvironment. Studies in diabetic mice have
indicated that aclerastide treatment can lead to an increase in reactive oxygen species (ROS)
and elevated levels of active matrix metalloproteinase-9 (MMP-9).[7][8][9] Both ROS and
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excessive MMP-9 activity are known to be detrimental to the wound healing process,
contributing to tissue damage and impairing repair.[8][9]
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Caption: Proposed signaling pathways of aclerastide in wound healing.

Standard of Care in Wound Treatment

The standard of care for chronic wounds, particularly diabetic foot ulcers, is a multi-faceted
approach aimed at optimizing the wound environment to facilitate healing. The cornerstone of
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this approach is often summarized by the acronym TIME:

Tissue Debridement: Removal of necrotic, non-viable tissue.

Infection and Inflammation Control: Managing bacterial load and excessive inflammation.

Moisture Balance: Maintaining a moist wound environment conducive to healing.

Edge of Wound: Promoting epithelial advancement from the wound margins.

Beyond these fundamental principles, the standard of care may include advanced therapies
when conventional treatments are insufficient. These include:

e Becaplermin (Regranex®): A recombinant human platelet-derived growth factor (rhPDGF)
that promotes the proliferation of wound healing cells.

o Negative Pressure Wound Therapy (NPWT): The application of sub-atmospheric pressure to
the wound bed to promote granulation tissue formation and remove excess fluid.

e Bioengineered Skin Substitutes: Cellular and acellular matrices that provide a scaffold for
tissue regeneration.

Comparative Efficacy: Aclerastide vs. Standard of

Care
Preclinical Data

Initial preclinical studies in diabetic mouse models suggested that aclerastide was superior to
becaplermin in promoting wound closure.[5] However, subsequent and more detailed
preclinical investigations revealed a different picture. In a study comparing aclerastide to a
selective MMP-9 inhibitor (ND-336) and a vehicle control in diabetic mice, aclerastide did not
accelerate wound healing compared to the vehicle.[8] In contrast, the MMP-9 inhibitor
significantly accelerated wound closure.[8]
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Treatment Group Mean Wound Closure at Day 14 (%)
Aclerastide No significant difference from vehicle

ND-336 (MMP-9 Inhibitor) Significantly higher than vehicle and aclerastide
Vehicle Baseline

Table 1. Summary of preclinical wound closure data in diabetic mice. Data synthesized from
published research.[8]

Clinical Trial Data

Aclerastide (DSC127)

A Phase 2 clinical trial of aclerastide (DSC127) in patients with diabetic foot ulcers showed
some promising initial results.[10][11]

Complete Wound Complete Wound . .
Median Time to
Closure at 12 Closure at 12 .
Treatment Group Healing (PP
Weeks (ITT Weeks (PP .
) ) Population)
Population) Population)
Aclerastide (0.03%) 54% 65% 8.5 weeks
Aclerastide (0.01%) 30% 28%
Placebo 33% 38% 22 weeks

Table 2: Efficacy results from the Phase 2 clinical trial of aclerastide (DSC127) in diabetic foot
ulcers. ITT: Intent-to-Treat; PP: Per-Protocol. Data from published study.[10]

Despite these Phase 2 results, the subsequent Phase 3 clinical trials for aclerastide were
terminated.[12][13][14] This decision was based on a planned interim analysis by an
independent Data Monitoring Committee, which determined that the trials were futile, meaning
they were unlikely to meet their primary efficacy endpoint of complete wound closure within 12
weeks.[12][13] No safety concerns were attributed to aclerastide.[12][13]

Standard of Care: Advanced Therapies
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Clinical trials of established advanced wound care therapies have demonstrated their efficacy

in treating diabetic foot ulcers.

Therapy

Study Population

Key Efficacy Endpoint(s)

Becaplermin (Regranex®)

Diabetic foot ulcers

50% complete healing vs. 36%

for placebo at 20 weeks.[7]

Negative Pressure Wound
Therapy (NPWT)

Diabetic foot ulcers

Significantly higher rate of
complete healing (RR 1.48)
and shorter healing time
compared to standard

dressings.

Bioengineered Skin
Substitutes

Diabetic foot ulcers

Consistently outperform
standard wound care in wound
closure rates and time to

healing.

Table 3: Summary of efficacy data for select advanced standard of care therapies for diabetic

foot ulcers. Data synthesized from multiple clinical trials and meta-analyses.

Experimental Protocols

Aclerastide Clinical Trial Design (Phase 2 & 3)

The clinical development program for aclerastide in diabetic foot ulcers followed a standard

pathway.
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Caption: General workflow of the aclerastide clinical trials.
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» Patient Population: Patients with chronic, non-infected, neuropathic or neuroischemic
diabetic foot ulcers (Wagner Grade 1 or 2).[10]

e Study Design: Randomized, double-blind, placebo-controlled, multi-center trials.[10][11]

« Intervention: Once-daily topical application of aclerastide gel (0.03% or 0.01%) or a vehicle
placebo for four weeks.[10][11]

o Standard of Care: All patients received standard of care, including debridement, cleansing,
maintenance of a moist wound environment, and an off-loading device.[15]

e Primary Efficacy Endpoint: The proportion of ulcers with confirmed complete wound closure
within 12 weeks of the start of treatment.[12][15]

Preclinical Wound Healing Assessment

Preclinical evaluation of wound healing efficacy typically involves the following steps:

¢ Animal Model: Induction of diabetes in rodents (e.g., db/db mice) to mimic the impaired
healing phenotype.

¢ \Wound Creation: Creation of full-thickness excisional wounds on the dorsal side of the
animals.

o Treatment Application: Topical application of the test compound (e.g., aclerastide), vehicle
control, and any comparators.

¢ Wound Closure Measurement: Digital planimetry is used to measure the wound area at
regular intervals. The percentage of wound closure is calculated relative to the initial wound
size.

» Histological Analysis: At the end of the study, wound tissue is harvested for histological
examination to assess re-epithelialization, granulation tissue formation, and collagen
deposition.

o Biochemical Analysis: Wound tissue can be analyzed for markers of inflammation,
angiogenesis, and extracellular matrix remodeling (e.g., MMP levels).[7]
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Conclusion

While initial preclinical and Phase 2 clinical data for aclerastide showed some potential for
accelerating the healing of diabetic foot ulcers, the definitive Phase 3 clinical trials were
terminated due to futility. This outcome, coupled with subsequent preclinical findings
suggesting a potential for increased ROS and MMP-9 activity, indicates that aclerastide is not
a viable therapeutic option for wound treatment.

In contrast, the established standard of care, particularly advanced therapies such as
becaplermin, negative pressure wound therapy, and bioengineered skin substitutes, is
supported by a robust body of clinical evidence demonstrating efficacy in improving wound
closure rates and reducing time to healing in diabetic foot ulcers. For researchers and drug
development professionals, the story of aclerastide serves as a critical case study on the
importance of fully elucidating a drug's mechanism of action and the complexities of translating
promising early-phase results into late-stage clinical success. Future research in wound healing
should continue to focus on therapies with well-defined mechanisms that address the
underlying pathophysiology of chronic wounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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